

Check Availability & Pricing

# PNU-142300: A Comprehensive Technical Overview of a Key Linezolid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid.[1][2][3][4] It is formed in vivo through the oxidative ring cleavage of linezolid's morpholine moiety.[1][2][4] While pharmacologically inactive from an antimicrobial standpoint, PNU-142300 has garnered significant attention due to its potential association with linezolid-induced thrombocytopenia, a notable adverse effect of the parent drug, particularly in patients with renal insufficiency.[1][2][4][5] The accumulation of PNU-142300 in these patients has made its synthesis and pharmacokinetic profiling crucial areas of research to better understand and mitigate this clinical challenge.[1][2][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of PNU-142300, presenting key data in a structured format and detailing experimental methodologies.

## **Discovery and History**

The discovery of PNU-142300 is intrinsically linked to the clinical development and post-marketing surveillance of linezolid. Following the approval of linezolid by the FDA in 2000, its metabolism was extensively studied to understand its pharmacokinetic and safety profiles.[7] These investigations revealed that linezolid is primarily metabolized via the oxidation of its morpholine ring, leading to the formation of two main, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and PNU-142586 (a hydroxyethyl glycine metabolite).[8]



PNU-142300 is specifically formed through a pathway presumed to be enzymatic, termed the "lactam pathway".[7] The clinical significance of PNU-142300 emerged from observations of a higher incidence of hematological toxicities, particularly thrombocytopenia, in patients with renal impairment receiving linezolid.[5] Subsequent pharmacokinetic studies demonstrated an accumulation of PNU-142300 and PNU-142586 in these patients, suggesting a potential causal link between metabolite accumulation and adverse events.[2][6] This has driven the need for the chemical synthesis of PNU-142300 to serve as a standard for further toxicological and pharmacokinetic investigations.[5]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the pharmacokinetics of PNU-142300.

Table 1: Population Pharmacokinetic Parameters of PNU-142300 in Adult Patients

| Parameter                   | Population Mean<br>Value           | Covariate Influence                       | Reference |
|-----------------------------|------------------------------------|-------------------------------------------|-----------|
| Clearance (CL)              | 7.27 L/h                           | Influenced by creatinine clearance (CLcr) | [9]       |
| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid) | -                                         | [9]       |

Table 2: Population Pharmacokinetic Parameters of PNU-142300 in Elderly Patients (≥65 years)



| Parameter                   | Population Mean<br>Value     | Covariate Influence                                     | Reference |
|-----------------------------|------------------------------|---------------------------------------------------------|-----------|
| Clearance (CL)              | 1.57 L/h                     | Significantly influenced by creatinine clearance (CLcr) | [10][11]  |
| Volume of Distribution (Vd) | 31.17 L (equal to linezolid) | -                                                       | [10][11]  |

Table 3: Impact of Renal Function on PNU-142300 Accumulation

| Renal Function<br>Status                | PNU-<br>142300/Linezolid<br>Cmin Ratio | PNU-<br>142300/Linezolid<br>AUC Ratio | Reference |
|-----------------------------------------|----------------------------------------|---------------------------------------|-----------|
| Normal (CLcr: 90<br>mL/min)             | 0.047                                  | 0.039                                 | [8]       |
| Severe Dysfunction<br>(CLcr: 15 mL/min) | 0.133                                  | 0.106                                 | [8]       |

Table 4: Association of PNU-142300 with Linezolid-Induced Thrombocytopenia (LIT)

| Study Finding                                                 | Predictive<br>Threshold/Ratio                      | Significance | Reference |
|---------------------------------------------------------------|----------------------------------------------------|--------------|-----------|
| Trough concentrations<br>(Ctrough) and AUC24<br>of PNU-142300 | Significantly higher in the thrombocytopenia group | -            | [6]       |
| Metabolite-to-parent<br>concentration ratio of<br>PNU-142300  | > 1.31 associated with increased risk of LIT       | -            | [12]      |

# **Experimental Protocols**



### Synthesis of PNU-142300

Several synthetic routes for PNU-142300 have been reported, primarily for generating analytical standards to study its biological properties. A common strategy involves a multi-step synthesis starting from 3,4-difluoronitrobenzene.

A Representative Synthetic Protocol:

This protocol is a generalized representation based on published methods.[5][13]

- Synthesis of Key Intermediate: The synthesis commences with 3,4-difluoronitrobenzene as the starting material. Through a series of reactions including nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, and cyclization, a key intermediate, (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione, is synthesized.[13]
- Functional Group Transformations: The intermediate then undergoes a sequence of transformations to introduce the aminoethoxyacetic acid side chain. This involves the removal of the tert-butyldimethylsilyl (TBS) protecting group, followed by Williamson etherification, amolysis, and acylation.[13]
- Deprotection and Final Product Formation: The final steps involve debenzylation and removal of the tert-butyl group to yield PNU-142300.[13]

A unified approach utilizing a 2-nitrobenzenesulfonyl (Ns) protecting group for the aniline derivative has also been developed to enable selective N-alkylation and facilitate the synthesis of multiple linezolid metabolites, including PNU-142300.[5]

## Quantification of PNU-142300 in Human Plasma

An ultra-performance liquid chromatography (UPLC) method with UV detection has been developed and validated for the simultaneous quantification of linezolid and its metabolites, PNU-142300 and PNU-142586, in human plasma.[14] A UPLC-MS/MS method has also been established for enhanced sensitivity and specificity.[15]

UPLC Method Details:[14]



- Sample Preparation: Protein precipitation from plasma samples is achieved using acetonitrile.
- Chromatographic Separation: The protein-free supernatant is injected onto a reverse-phase ACQUITY UPLC HSS T3 column.
- Detection: The analytes are monitored at a wavelength of 254 nm.
- Internal Standard: p-Toluic acid is used as the internal standard.
- Linearity: The calibration curve for PNU-142300 is linear in the range of 0.2 to 20.0 μg/mL.
- Validation: The method has been validated according to FDA guidelines for accuracy, precision, and stability.

### UPLC-MS/MS Method Details:[15]

- Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.
- Sample Preparation: Details of the extraction procedure are specific to the published method.
- Validation: The assay is validated for linearity, accuracy, precision, recovery, and matrix effects.

# Visualizations Signaling Pathways and Workflows





Click to download full resolution via product page





Click to download full resolution via product page

### Conclusion

PNU-142300, a major metabolite of linezolid, plays a critical role in the safety profile of its parent drug. Although devoid of antimicrobial activity, its accumulation, particularly in patients with compromised renal function, is linked to an increased risk of thrombocytopenia. The synthesis of PNU-142300 has been instrumental in enabling detailed pharmacokinetic and toxicological studies. The development of robust analytical methods for its quantification in biological matrices is essential for therapeutic drug monitoring and for optimizing linezolid dosing regimens to minimize adverse events. Further research into the precise mechanisms by which PNU-142300 contributes to hematological toxicity will be crucial for the continued safe and effective use of linezolid in diverse patient populations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 14. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
- 15. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PNU-142300: A Comprehensive Technical Overview of a Key Linezolid Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610150#discovery-and-history-of-pnu-142300]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com